3-Iodobicyclo[1.1.1]pentan-1-amine

Medicinal chemistry Parallel library synthesis BCP bioisostere

3-Iodobicyclo[1.1.1]pentan-1-amine (CAS 351882-60-5, C₅H₈IN, MW 209.03) is a bridgehead-functionalized bicyclo[1.1.1]pentane (BCP) bearing both a primary amine and an iodine substituent at the 1,3-positions of the cage. The BCP scaffold is a validated sp³-rich bioisostere for para-substituted arenes, tert-butyl groups, and internal alkynes, imparting improved aqueous solubility, passive membrane permeability, and metabolic stability to drug candidates.

Molecular Formula C5H8IN
Molecular Weight 209.03 g/mol
Cat. No. B15155888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodobicyclo[1.1.1]pentan-1-amine
Molecular FormulaC5H8IN
Molecular Weight209.03 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)I)N
InChIInChI=1S/C5H8IN/c6-4-1-5(7,2-4)3-4/h1-3,7H2
InChIKeyGJUCHOLQAFOHFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodobicyclo[1.1.1]pentan-1-amine: A Dual-Handle BCP Building Block for Medicinal Chemistry Procurement


3-Iodobicyclo[1.1.1]pentan-1-amine (CAS 351882-60-5, C₅H₈IN, MW 209.03) is a bridgehead-functionalized bicyclo[1.1.1]pentane (BCP) bearing both a primary amine and an iodine substituent at the 1,3-positions of the cage . The BCP scaffold is a validated sp³-rich bioisostere for para-substituted arenes, tert-butyl groups, and internal alkynes, imparting improved aqueous solubility, passive membrane permeability, and metabolic stability to drug candidates [1]. The concomitant presence of the iodo and amino groups on the same rigid cage renders this compound a strategically enabling intermediate: the amine enables direct elaboration via amidation, reductive amination, or urea formation, while the bridgehead iodide serves as a premier electrophilic handle for transition-metal-catalyzed cross-coupling, radical-mediated C–C bond formation, and halogen-atom-transfer chemistry [2][3]. This dual orthogonal reactivity distinguishes it from mono-functional BCP building blocks and positions it as a high-value procurement target for parallel library synthesis and late-stage functionalization campaigns.

Why 3-Iodobicyclo[1.1.1]pentan-1-amine Cannot Be Replaced by Generic BCP Amines or Simple Halo-BCPs


Procurement decisions that treat all 3-halo-BCP-amines as interchangeable overlook critical reactivity and selectivity differences that cascade into synthesis step-count, yield, and functional-group compatibility. The bridgehead C–I bond in 3-iodobicyclo[1.1.1]pentan-1-amine is uniquely capable of participating in the first general Kumada cross-coupling of tertiary iodides—a transformation inaccessible to the corresponding bromo- or chloro-BCP analogs under comparable mild, iron-catalyzed conditions [1]. Conversely, the parent bicyclo[1.1.1]pentan-1-amine (lacking the halogen handle) precludes any downstream cross-coupling entirely, requiring de novo resynthesis of the BCP core for each derivative. The iodo group can also be selectively retained during azide reduction (using diborane), whereas the use of lithium aluminum hydride on the same 3-iodobicyclo[1.1.1]pentyl azide precursor triggers quantitative ring-opening rearrangement—demonstrating that the iodo-amine is not simply a default reduction product but requires deliberate chemoselective methodology [2]. Procuring the pre-formed iodo-amine therefore eliminates a non-trivial selectivity problem from the end-user's synthetic sequence and avoids the hidden cost of failed reductions or undesired ring-opened byproducts.

Quantitative Differentiation Evidence for 3-Iodobicyclo[1.1.1]pentan-1-amine vs. Closest Analogs


Dual Orthogonal Functional Handles vs. Parent BCP-Amine: Enabling Sequential Derivatization Without Core Resynthesis

3-Iodobicyclo[1.1.1]pentan-1-amine provides two chemically orthogonal reactive sites on the same rigid BCP scaffold: a bridgehead primary amine and a bridgehead iodide. This contrasts directly with bicyclo[1.1.1]pentan-1-amine (CAS 22287-35-0), which bears only the amine and cannot undergo any transition-metal-catalyzed cross-coupling at the opposing bridgehead without prior halogenation [1]. The iodo-BCP amine has been successfully employed in consecutive functionalization sequences: the amine undergoes Cu-mediated C–N coupling to install aryl/heteroaryl amines, while the iodo group simultaneously or subsequently participates in iron-catalyzed Kumada cross-coupling with aryl Grignard reagents, generating 1,3-C-disubstituted BCP drug analogues in 66–78% yield [2][3]. This dual-handle capability eliminates at least one additional halogenation step compared to starting from the parent BCP-amine, directly reducing synthetic step count and cumulative yield loss.

Medicinal chemistry Parallel library synthesis BCP bioisostere Cross-coupling

Chemoselective Reduction: Diborane Retention of C–I Bond vs. LAH-Induced Ring-Opening Rearrangement

Reduction of the common precursor 3-iodobicyclo[1.1.1]pentyl azide with different reducing agents leads to dramatically divergent products. Reduction with diborane (B₂H₆) under mild conditions chemoselectively reduces the azide while retaining the bridgehead C–I bond, yielding 3-iodobicyclo[1.1.1]pentylamine as the target product [1]. In contrast, reduction with lithium aluminum hydride (LAH) in ether produces 3-methylenecyclobutylamine hydrochloride in 82% yield, and LAH in THF under more vigorous conditions yields 3-chloro-3-methylbutylamine hydrochloride in 86% yield—both ring-opened, rearranged products bearing no BCP core [1]. This represents a binary selectivity outcome: the correct choice of reducing agent preserves both the BCP scaffold and the valuable C–I bond, whereas the more common LAH reductant destroys the strained cage entirely.

Synthetic methodology Chemoselective reduction Strained-ring stability Azide reduction

Kumada Cross-Coupling Competence: Iodo-BCP as the Only Tertiary Iodide Electrophile Validated for Iron-Catalyzed Coupling

The 2020 Anderson group study represents the first general use of iodo-BCPs as electrophiles in cross-coupling and the first Kumada coupling of tertiary iodides of any scaffold class [1]. This breakthrough is specific to the iodo-substituted BCP: the analogous bromo- and chloro-BCPs are not competent electrophiles under this mild iron-catalyzed protocol. In practical terms, iodo-BCP ester 1k undergoes Kumada cross-coupling with PhMgBr (FeCl₂, TMEDA, THF, 0 °C to rt, 15 min), and after subsequent hydrolysis, yields the BCP-flurbiprofen analogue 8 in 78% yield. Similarly, 2-pyridyl iodo-BCP 1i couples with 4-fluorophenylmagnesium bromide to afford the brequinar analogue 9 in 66% yield [1]. The requisite iodo-BCP precursors were themselves synthesized in excellent yields (80% and 85% respectively) from [1.1.1]propellane with the corresponding alkyl iodides, demonstrating the end-to-end efficiency of the iodo-BCP platform.

Cross-coupling methodology Iron catalysis C(sp³)–C(sp²) bond formation Drug analogue synthesis

Scalable Precursor Access: 92% Yield for 3-Iodobicyclo[1.1.1]pentyl Azide from Propellane vs. Multi-Step Carboxylic Acid Route

The synthetic accessibility of 3-iodobicyclo[1.1.1]pentan-1-amine is anchored in the high-yielding preparation of its immediate precursor, 3-iodobicyclo[1.1.1]pentyl azide. Addition of iodine azide (IN₃, generated in situ from NaN₃ and ICl) to [1.1.1]propellane provides this precursor in 92% isolated yield after chromatographic separation from the minor 1,3-diiodo side-product (7%) [1]. This stands in contrast to the classical Wiberg route to bicyclo[1.1.1]pentan-1-amine, which proceeds through bicyclo[1.1.1]pentan-1-carboxylic acid via a Curtius rearrangement—a longer sequence with cumulative yield erosion [2]. Furthermore, the 2024 Nature Synthesis study established that alkyl-substituted BCP iodides in general can now be prepared in flow on kilogram scale using only light, with products obtained in approximately 90% purity directly upon solvent evaporation, eliminating chromatography entirely [3]. Although this flow method is demonstrated on alkyl-BCP iodides rather than the iodo-amine specifically, it establishes the broader scalability of the iodo-BCP platform class.

Process chemistry Scalable synthesis Propellane chemistry BCP precursor

Copper-Mediated C–N Coupling Enabled by Bench-Stable Iodo-BCP Building Blocks for High-Throughput Library Synthesis

A 2023 study from Alonso et al. developed an accelerated, high-throughput automated synthesis protocol for BCPAs that specifically leverages accessible and bench-stable iodo-BCP building blocks as the key input [1]. The protocol relies on a copper-mediated C–N coupling approach to convert iodo-BCP substrates into diverse BCPAs, and its applicability was demonstrated by incorporating BCP motifs into drug-like compounds, providing straightforward access to a library of aniline-like isosteres [1]. This contrasts with earlier BCPA syntheses that required pre-formation of the parent amine followed by functionalization—a linear sequence that is incompatible with library-based parallel synthesis formats. The explicit selection of iodo-BCP building blocks (rather than bromo- or chloro-) for this high-throughput platform reflects the superior balance of bench stability and reactivity that the iodo substituent provides: sufficiently stable for automated handling and storage, yet sufficiently reactive for efficient Cu-mediated coupling [1].

High-throughput synthesis C–N coupling Automated chemistry BCPA library

C3-Halo Comparative Access: Catalyst-Free Halosulfoamidation Provides Iodo, Bromo, and Chloro BCPAs, but Iodo Retains Superior Downstream Coupling Reactivity

The 2023 ChemComm report by Li et al. established a unified, catalyst-free synthesis of C3-halo substituted BCPAs (I, Br, Cl) via halosulfoamidation of [1.1.1]propellane using the corresponding sodium hypohalites (NaOI, NaOBr, NaOCl) and sulfonamides under mild conditions [1]. This work demonstrates that all three 3-halo-bicyclo[1.1.1]pentylamines are now synthetically accessible through a common methodology. However, the downstream reactivity divergence remains critical: only the iodo derivative has been validated as a competent electrophile in the first general iron-catalyzed Kumada cross-coupling of tertiary iodides [2], in copper-mediated C–N coupling for high-throughput BCPA library synthesis [3], and as a radical precursor in twofold radical-based N,C-difunctionalization strategies [4]. The bromo and chloro analogs, while accessible via the same halosulfoamidation methodology, lack correspondingly validated general cross-coupling protocols under mild conditions. Thus, the iodo-BCPA represents the most synthetically versatile member of the C3-halo series despite all three being preparatively accessible.

Halosulfoamidation C3-halo BCPA synthesis Catalyst-free methodology Halogen reactivity ranking

Procurement-Driven Application Scenarios for 3-Iodobicyclo[1.1.1]pentan-1-amine


Medicinal Chemistry: para-Substituted Aniline Bioisostere Replacement with Built-In Cross-Coupling Handle

In drug discovery programs seeking to replace metabolically labile para-substituted aniline motifs, 3-iodobicyclo[1.1.1]pentan-1-amine serves as a direct sp³-rich bioisostere that simultaneously installs a cross-coupling-competent iodide at the position corresponding to the para-substituent of the arene [5]. The amine at C1 can be directly elaborated to the target amide, sulfonamide, or urea found in the lead compound, while the C3-iodide enables late-stage diversification via iron-catalyzed Kumada coupling to introduce (hetero)aryl groups in 66–78% yield, as demonstrated in the synthesis of BCP-flurbiprofen and BCP-brequinar analogues [6]. This two-directional elaboration strategy is not accessible from the parent bicyclo[1.1.1]pentan-1-amine or from non-halogenated BCP building blocks, making the iodo-amine uniquely enabling for SAR exploration around para-substituted arene replacements [3].

Parallel Library Synthesis: High-Throughput C–N Coupling for BCPA Screening Collections

The bench-stable nature of iodo-BCP building blocks, combined with their demonstrated compatibility with automated high-throughput experimentation platforms, makes 3-iodobicyclo[1.1.1]pentan-1-amine an ideal core scaffold for constructing BCPA-focused screening libraries [5]. Using copper-mediated C–N coupling protocols, diverse amine partners can be installed at the C1 position, while the C3-iodide remains available for subsequent diversification or can be retained as a synthetic handle for follow-up chemistry on hit compounds. The 2023 Alonso protocol was specifically developed using iodo-BCP substrates and validated on drug-like compounds, providing procurement teams with a published, reproducible workflow rather than an untested concept [5].

Click Chemistry and Bioconjugation: Triazole-Functionalized BCP Probes via the Azido-Iodo Intermediate

The precursor 1-azido-3-iodobicyclo[1.1.1]pentane—from which 3-iodobicyclo[1.1.1]pentan-1-amine is obtained by selective azide reduction—is itself a versatile branching point for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [5]. This intermediate enables the modular synthesis of 1,4-disubstituted triazoles, 5-iodo-1,4,5-trisubstituted triazoles, and 5-alkynylated triazoles bearing the BCP core, as demonstrated by Sitte et al. in 2021 [5]. Integrated cycloaddition–Sonogashira coupling sequences further expand the accessible chemical space. Procurement of 3-iodobicyclo[1.1.1]pentan-1-amine, or its immediate azido precursor, thus supports both traditional medicinal chemistry workflows and bioconjugation applications where the BCP cage serves as a rigid, metabolically stable linker between a triazole pharmacophore and a pendant functional group [5].

Process Chemistry: Scalable Route to Kilogram-Quantity BCP Intermediates via Iodo-BCP Platform

For development-stage programs requiring multi-gram to kilogram quantities, the iodo-BCP platform benefits from the 2024 demonstration of light-enabled flow synthesis of BCP iodides on kilogram scale with products obtained in approximately 90% purity without chromatographic purification [5]. While this flow method was developed for alkyl-substituted BCP iodides, the underlying photochemical addition of alkyl iodides to [1.1.1]propellane is mechanistically general and establishes the scalability precedent for the broader iodo-BCP class. Combined with the high-yielding iodoazidation of propellane (92% yield for the azido-iodo intermediate) [6], this creates a viable process-chemistry roadmap from commodity reagents (propellane, NaN₃, ICl) to 3-iodobicyclo[1.1.1]pentan-1-amine at scale, supporting procurement decisions for programs transitioning from discovery to preclinical development [5][6].

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